

Spectroscopic Data Analysis of Jatrophane Diterpenoids: A Technical Guide

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Compound of Interest

Compound Name: *Jatrophane 4*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative jatrophane diterpenoid, designated here as **Jatrophane 4** (identified as euphjatrophane C in primary literature). Jatrophane diterpenoids are a diverse group of natural products, primarily found in the Euphorbiaceae family, known for their complex structures and significant biological activities, including multidrug resistance modulation and cytotoxic effects. [1][2][3] The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Jatrophane 4**.

Table 1: Mass Spectrometry Data for **Jatrophane 4**

Parameter	Value
Molecular Formula	C ₄₃ H ₆₆ O ₁₃
Ionization Mode	HRESIMS
Measured m/z	767.3265 [M + Na] ⁺
Calculated m/z	767.3249 for C ₄₃ H ₆₆ O ₁₃ Na

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry[5]

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Jatrophane 4** (in CDCl_3)

While a complete, explicitly assigned NMR table for "euphjatrophane C (4)" is not available in the provided search results, the data indicates it is similar to a known compound, 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatrophane-6(17),11E-diene, with the exception of an acetoxy group position.[5] The following is a representative compilation of typical jatrophane NMR data based on analogous structures found in the literature.[1][5][6]

Position	δ C (ppm)	δ H (ppm), J (Hz)
1	~35-45	~2.5-3.5 (m)
2	~70-80	~5.0-6.0 (d, J \approx 3-5)
3	~75-85	~5.5-6.5 (d, J \approx 3-5)
4	~40-50	~2.5-3.0 (m)
5	~70-80	~5.5-6.0 (br s)
6	~140-145	-
7	~70-80	~5.0-5.5 (d, J \approx 10-12)
8	~70-80	~5.0-5.5 (m)
9	~200-210	-
10	~40-50	-
11	~130-140	~5.5-6.0 (d, J \approx 16)
12	~130-140	~5.5-6.0 (dd, J \approx 16, 10)
13	~35-45	~3.5-4.0 (dq)
14	~200-210	-
15	~85-95	-
16	~15-25	~1.0-1.5 (d, J \approx 6-7)
17	~110-120	~4.8-5.2 (s)
18	~25-35	~1.2-1.5 (s)
19	~20-30	~1.2-1.5 (s)
20	~15-25	~1.2-1.5 (d, J \approx 6-7)
Acyl Groups		
OAc	~170, ~21	~2.0 (s)
OBz	~165, ~130-135	~7.4-8.1 (m)

Note: This table represents typical chemical shift ranges for jatrophane diterpenoids and is for illustrative purposes. Actual values for a specific compound may vary.

Table 3: Infrared (IR) Spectroscopy Data for **Jatrophane 4**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1740	Ester Carbonyl (C=O)
~1715	Ketone Carbonyl (C=O)
~1675	α,β-Unsaturated Ketone
~1600, ~1450	Aromatic Ring (C=C)

This data is representative for jatrophane structures containing ester, ketone, and benzoyl functionalities.[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 1D and 2D NMR spectra are typically recorded on Bruker AM-400, DRX-500, or Avance III 600 spectrometers.[\[5\]](#)
- Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.
- Data Acquisition:
 - ¹H NMR spectra are acquired at frequencies ranging from 400 to 600 MHz.
 - ¹³C NMR spectra are acquired at frequencies ranging from 100 to 150 MHz.
 - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are

performed to establish proton-proton and proton-carbon correlations, which are crucial for structural elucidation.[1][8]

2.2. Mass Spectrometry (MS)

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on instruments such as an API QSTAR time-of-flight spectrometer or an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer.[5][7]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.
- Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) or sodium adducts ($[M+Na]^+$). The high resolution allows for the determination of the elemental composition of the molecule.[5]

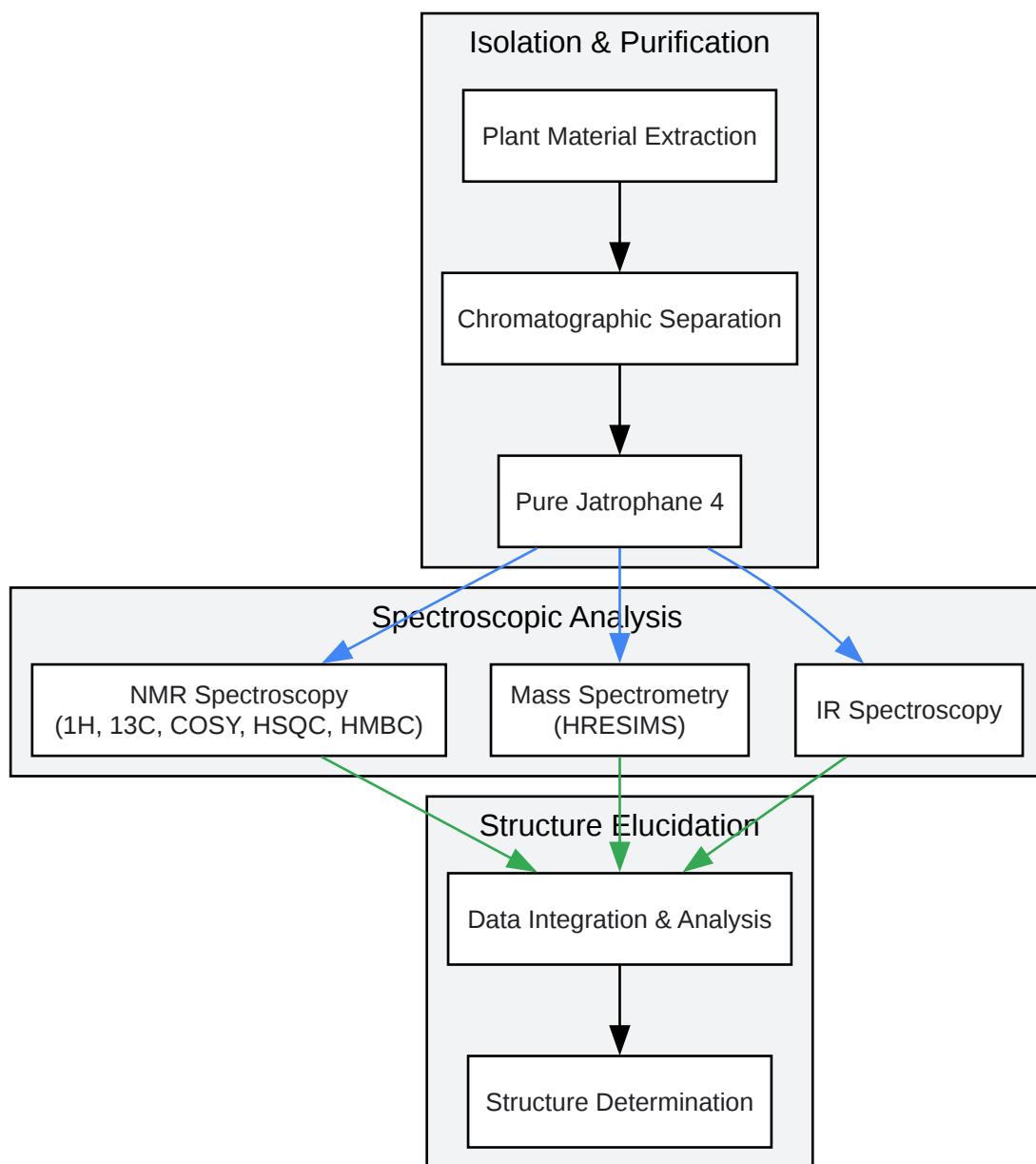
2.3. Infrared (IR) Spectroscopy

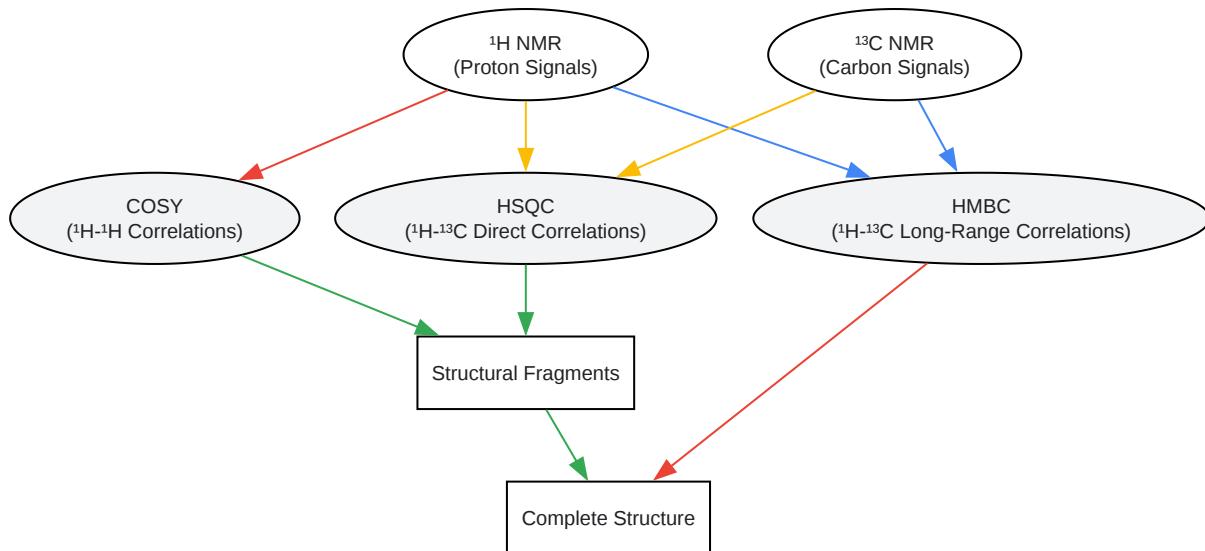
- Instrumentation: IR spectra are recorded on a spectrometer such as a Bruker-Tensor-27 spectrometer or a Nicolet 5700 FT-IR microscope.[5][7]
- Sample Preparation: Samples are typically prepared as KBr pellets.
- Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}) to identify characteristic absorption bands of functional groups.

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a jatrophane diterpenoid.





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